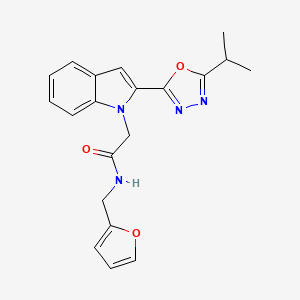

N-(furan-2-ylmethyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-13(2)19-22-23-20(27-19)17-10-14-6-3-4-8-16(14)24(17)12-18(25)21-11-15-7-5-9-26-15/h3-10,13H,11-12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINZIBEWGHBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the indole derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups in the molecule allows for a wide range of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been studied for potential use as a therapeutic agent.

Medicine: Research is ongoing to explore its potential as an anticancer or anti-inflammatory agent.

Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

N-(furan-2-ylmethyl)-4-bromobenzamide

N-(furan-2-ylmethyl)acetamide

Uniqueness: N-(furan-2-ylmethyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the oxadiazole ring : This often involves the reaction of isopropyl hydrazine with carbonyl compounds.

- Indole synthesis : Indoles can be synthesized through Fischer indole synthesis or other cyclization methods.

- Final coupling reaction : The furan moiety is introduced through a nucleophilic substitution reaction involving furan derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown selective inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16a | SK-MEL-2 | 0.65 |

| 16b | PANC-1 | 2.41 |

These findings suggest that modifications in the oxadiazole structure can enhance anticancer activity, potentially making this compound a candidate for further development in cancer therapeutics .

The mechanism by which oxadiazole derivatives exert their anticancer effects may involve disruption of cellular processes such as DNA replication and cell cycle regulation. For example, flow cytometry analyses have indicated that certain derivatives can arrest the cell cycle at the G0-G1 phase, thereby inhibiting proliferation .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features:

- Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were evaluated for their inhibitory effects on human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. Some compounds demonstrated nanomolar inhibitory concentrations against hCA IX and II .

- Indole Derivatives : Research has shown that indole-based compounds also possess significant biological activities including antimicrobial and anticancer properties. The incorporation of oxadiazole rings into indole structures has been shown to enhance these effects significantly .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Monitoring |

|---|---|---|---|---|

| Oxadiazole | POCl₃ or H₂SO₄ | DMF or THF | 90–100°C | TLC (hexane:EtOAc) |

| Indole Alkylation | Cu(OAc)₂, Sodium Ascorbate | t-BuOH/H₂O (3:1) | RT to 60°C | TLC |

Advanced: How can reaction yields be optimized during the copper-catalyzed cycloaddition step?

Answer:

Optimization strategies include:

- Catalyst Loading : 10 mol% Cu(OAc)₂ with 20 mol% sodium ascorbate to reduce Cu(I) oxidation .

- Solvent System : A t-BuOH/H₂O (3:1) mixture enhances solubility of polar intermediates while stabilizing the Cu(I) species .

- Stoichiometry : Equimolar azide and alkyne ratios minimize side products. Excess alkyne (>1.2 eq) can lead to diyne byproducts.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, EtOAc/hexane gradient) improves purity .

Data Contradictions : Some studies report lower yields (<50%) with electron-deficient indoles due to steric hindrance, necessitating microwave-assisted synthesis for accelerated kinetics .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole (C-2 vs. C-5 substitution) and indole N-alkylation. Key signals:

- Oxadiazole C=O at ~165 ppm (¹³C NMR) .

- Indole H-1 proton at δ 7.2–7.5 ppm (¹H NMR) .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern for chlorine/fluorine absence .

- IR : Stretching vibrations for amide C=O (~1670 cm⁻¹) and oxadiazole C=N (~1590 cm⁻¹) .

Advanced: How can conflicting NOESY/ROESY data be resolved for stereochemical assignments?

Answer:

- 2D NMR : Use HSQC to correlate CH groups and HMBC to confirm long-range couplings (e.g., indole C-3 to acetamide carbonyl) .

- Variable Temperature NMR : Resolve overlapping signals (e.g., furan methylene protons) by acquiring spectra at 25°C and 40°C .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Basic: What biological activities are associated with the oxadiazole-indole scaffold?

Answer:

Similar compounds exhibit:

- Enzyme Inhibition : Oxadiazole derivatives inhibit lipoxygenase (LOX) and cyclooxygenase (COX) via π-π stacking with catalytic residues .

- Anticancer Activity : Indole-acetamide hybrids induce apoptosis in Bcl-2/Mcl-1-dependent cancer cells (IC₅₀: 2–10 μM) .

- Antimicrobial Effects : Oxadiazole-thioacetamides disrupt bacterial membrane synthesis (MIC: 8–32 µg/mL) .

Q. Table: Comparative Bioactivity of Analogues

| Compound | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide | LOX | 4.2 μM | |

| N-(3-Chlorophenyl)-indole-acetamide | Bcl-2/Mcl-1 | 2.1 μM |

Advanced: What computational tools predict target binding modes for this compound?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to LOX (PDB: 1LOX) or Bcl-2 (PDB: 4AQ3). The oxadiazole’s electronegative surface interacts with Arg/Lys residues .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models : Correlate substituent effects (e.g., isopropyl vs. phenyl on oxadiazole) with bioactivity using Hammett σ constants .

Basic: How is purity assessed during large-scale synthesis?

Answer:

- Analytical HPLC : C18 column (ACN/H₂O gradient, 1 mL/min). Purity >95% requires a single peak with retention time matching standard .

- Melting Point : Sharp range (<2°C variation) confirms crystallinity .

- Elemental Analysis : Deviation <0.4% from theoretical C/H/N/O values .

Advanced: What strategies reduce diastereomer formation during indole N-alkylation?

Answer:

- Steric Control : Use bulky bases (e.g., NaH) to favor N-1 alkylation over C-3 side reactions .

- Low-Temperature Reactions : Conduct alkylation at 0–5°C to slow kinetically disfavored pathways .

- Chiral HPLC : Separate diastereomers using a Chiralpak IA column (heptane/EtOH eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.